

Application Note: Investigating Dopamine Release with the M₅ Negative Allosteric Modulator VU6036864

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Compound of Interest

Compound Name: VU6036864

Cat. No.: B15577815

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The M₅ muscarinic acetylcholine receptor, a G-protein coupled receptor, is uniquely and almost exclusively expressed on dopaminergic neurons within the substantia nigra pars compacta (SNc) and the ventral tegmental area (VTA).[1][2] This localization positions the M₅ receptor as a critical modulator of dopamine signaling, which is implicated in reward, motivation, and motor control. Activation of M₅ receptors by acetylcholine potentiates dopamine neuron firing and subsequent dopamine release in terminal regions like the striatum. [1][3]

VU6036864 is a novel, potent, and highly selective negative allosteric modulator (NAM) of the M₅ receptor.[4][5] As a NAM, **VU6036864** binds to a site on the receptor distinct from the acetylcholine binding site, reducing the receptor's response to endogenous activation.[2] Its high selectivity and favorable pharmacokinetic profile make it an invaluable tool for elucidating the precise role of M₅ in modulating dopamine neurotransmission. These application notes provide detailed protocols for utilizing **VU6036864** to investigate its effects on dopamine release using ex vivo fast-scan cyclic voltammetry (FSCV) and in vivo microdialysis.

Compound Information: VU6036864

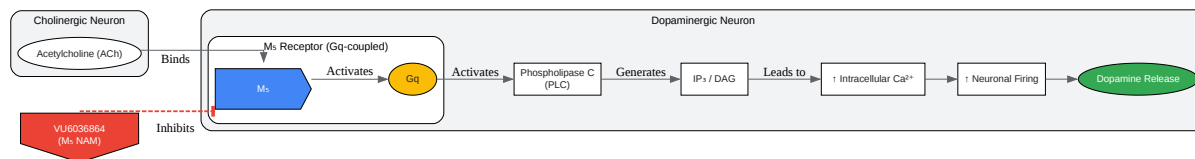
The key pharmacological and pharmacokinetic parameters of **VU6036864** are summarized below, highlighting its suitability as a research tool for M₅ receptor investigation.[4][5]

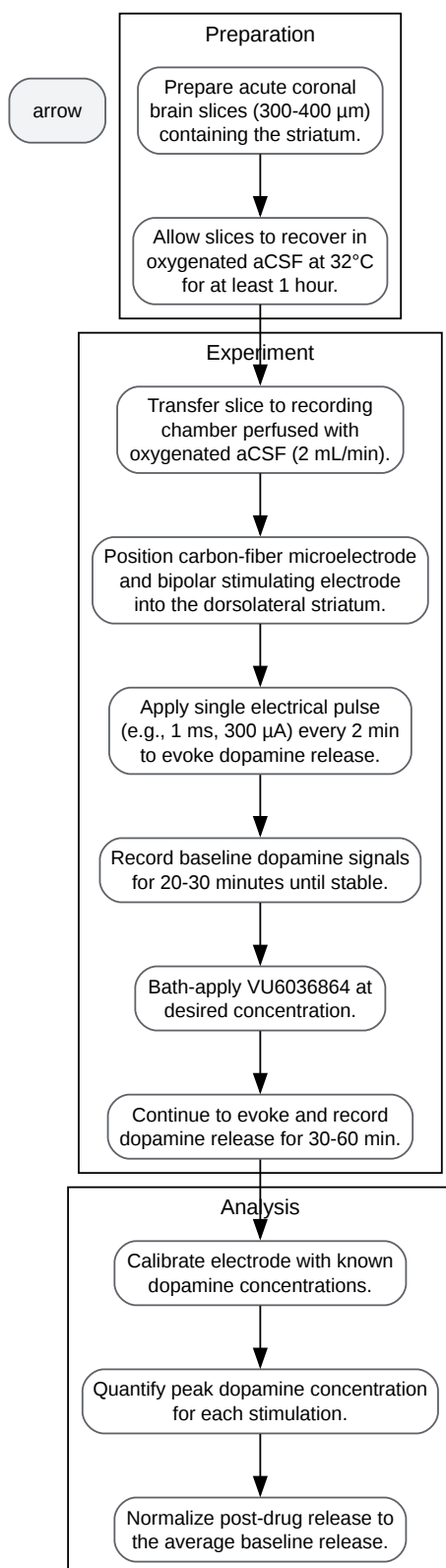
Parameter	Value	Species	Notes
Potency (IC ₅₀)	20 nM	Human	Half-maximal inhibitory concentration at the M ₅ receptor.
Selectivity	>500-fold	Human	Over M ₁ , M ₂ , M ₃ , and M ₄ muscarinic receptor subtypes.
Brain Exposure (K _p)	0.68	Rat	Ratio of total drug concentration in the brain to plasma.
Unbound Brain Exp. (K _{p,uu})	0.65	Rat	Ratio of unbound drug concentration in brain to plasma.
Oral Bioavailability (%F)	>100%	Rat	Percentage of drug that reaches systemic circulation.

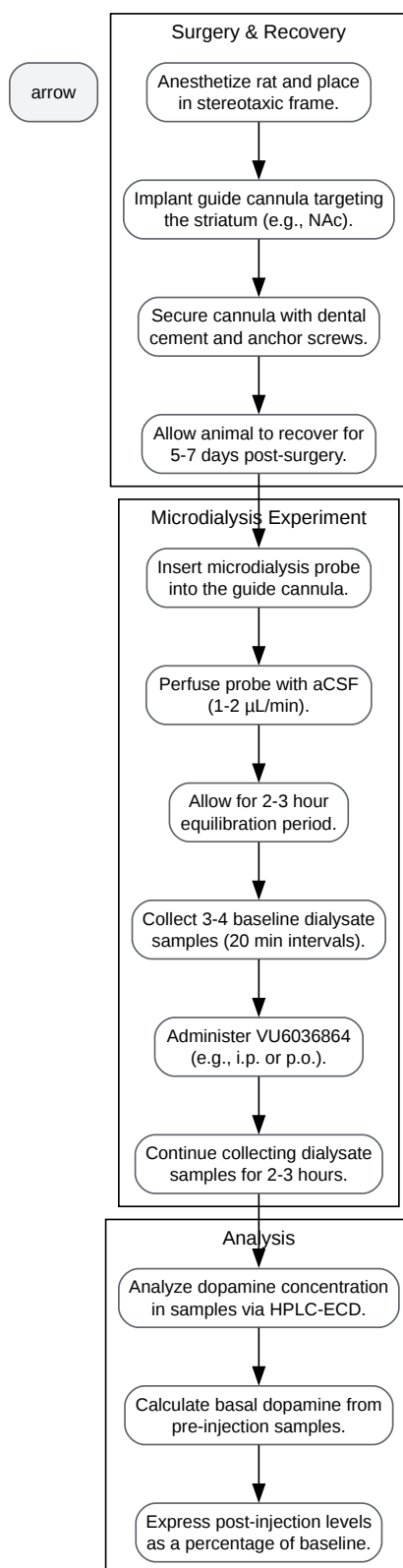
Mechanism of Action and Signaling Pathway

M₅ receptors are coupled to Gαq proteins.[6] The binding of acetylcholine (ACh) initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in increased intracellular calcium (Ca²⁺) and enhanced neuronal excitability, ultimately promoting dopamine release.[1]

VU6036864, as a negative allosteric modulator, attenuates this signaling cascade without competing with the endogenous ligand, thereby reducing M₅-mediated dopamine release.







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